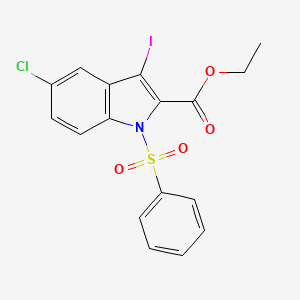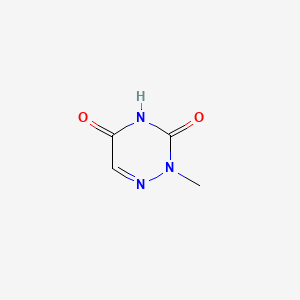![molecular formula C23H34N2O B13941209 Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- CAS No. 57202-29-6](/img/structure/B13941209.png)
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- is an aromatic heterocyclic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- typically involves the reaction of appropriate substituted benzaldehydes with malononitrile and ammonium acetate under reflux conditions. The reaction is catalyzed by piperidine, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
2,4-Diaminopyrimidine: Known for its use in pharmaceuticals.
5-Fluorouracil: A well-known anticancer agent.
Thiopyrimidine: Contains sulfur in place of one nitrogen atom
Uniqueness
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptyloxy and hexyl groups contribute to its lipophilicity and potential interactions with lipid membranes, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
57202-29-6 |
|---|---|
Formule moléculaire |
C23H34N2O |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
2-(4-heptoxyphenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C23H34N2O/c1-3-5-7-9-11-17-26-22-15-13-21(14-16-22)23-24-18-20(19-25-23)12-10-8-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
Clé InChI |
AEEUYSFCGITNNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



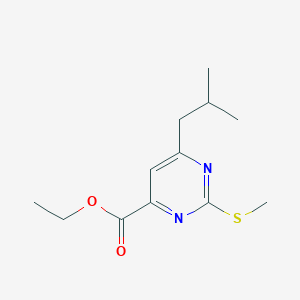
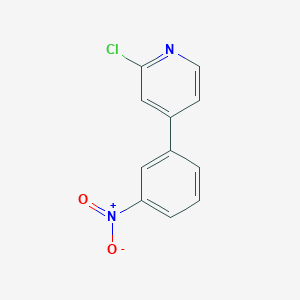
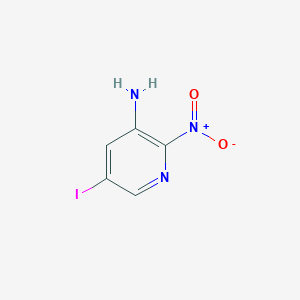
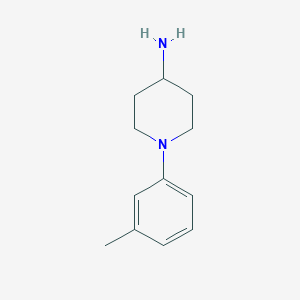
![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)



